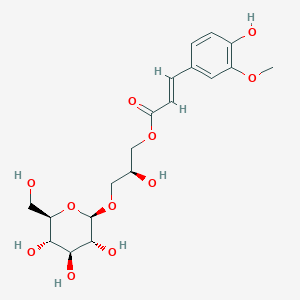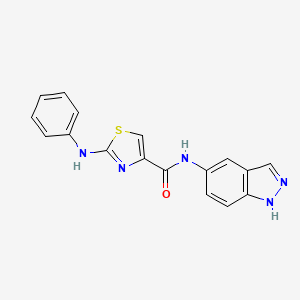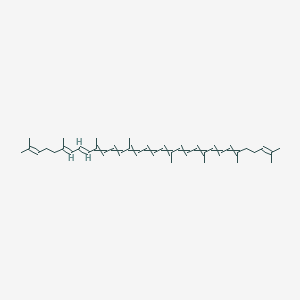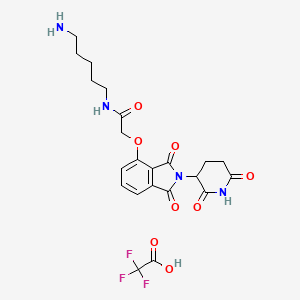
(2R,3S,4E)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SK1-I, also known as (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol, is a selective inhibitor of sphingosine kinase 1 (SK1). Sphingosine kinase 1 is an enzyme that plays a crucial role in the sphingolipid metabolism pathway, converting sphingosine to sphingosine-1-phosphate, a bioactive lipid involved in cell proliferation, survival, and migration. SK1-I has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SK1-I involves several key steps. One method includes the following steps :
Starting Material: The synthesis begins with the preparation of (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol.
Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high-purity SK1-I.
Industrial Production Methods
Industrial production of SK1-I follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
SK1-I undergoes various chemical reactions, including:
Oxidation: SK1-I can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert SK1-I into reduced forms, altering its chemical properties.
Substitution: SK1-I can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of SK1-I can yield oxidized derivatives, while reduction can produce reduced forms with different functional groups .
Wissenschaftliche Forschungsanwendungen
SK1-I has a wide range of scientific research applications, including:
Cancer Research: SK1-I is extensively studied for its potential to inhibit cancer cell proliferation and induce apoptosis. .
Biological Studies: SK1-I is used to investigate the role of sphingosine kinase 1 in various biological processes, such as cell migration, angiogenesis, and inflammation.
Drug Development: SK1-I serves as a lead compound for developing new therapeutic agents targeting sphingosine kinase 1 and related pathways.
Industrial Applications: SK1-I is utilized in the development of diagnostic tools and assays for studying sphingolipid metabolism and related diseases.
Wirkmechanismus
SK1-I exerts its effects by selectively inhibiting sphingosine kinase 1. This inhibition disrupts the conversion of sphingosine to sphingosine-1-phosphate, leading to a decrease in sphingosine-1-phosphate levels. As a result, the balance between pro-apoptotic ceramides and anti-apoptotic sphingosine-1-phosphate is altered, promoting apoptosis and inhibiting cell proliferation. SK1-I also affects various signaling pathways, including the ERK1/2 and Akt pathways, contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ABC294735: Another dual inhibitor targeting both sphingosine kinase 1 and sphingosine kinase 2.
CB5468139: A selective inhibitor of sphingosine kinase 1.
ABC294640: A selective inhibitor of sphingosine kinase 2.
Uniqueness of SK1-I
SK1-I is unique due to its high selectivity for sphingosine kinase 1, making it a valuable tool for studying the specific role of sphingosine kinase 1 in various biological processes and diseases. Its ability to sensitize cancer cells to chemotherapy and its potential therapeutic applications in cancer treatment further highlight its significance .
Eigenschaften
Molekularformel |
C17H27NO2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
(E,2R,3S)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2/h7-12,16-20H,3-6,13H2,1-2H3/b12-11+/t16-,17+/m1/s1 |
InChI-Schlüssel |
JYEXUQKROPHSEF-SFDDJJRUSA-N |
Isomerische SMILES |
CCCCCC1=CC=C(C=C1)/C=C/[C@@H]([C@@H](CO)NC)O |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate](/img/structure/B11933723.png)
![(5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11933724.png)


![[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B11933740.png)
![N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B11933743.png)

![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11933755.png)
![8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate](/img/structure/B11933762.png)

![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)
![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)


